molecular formula C9H11BO2 B8020797 (4-Methylstyryl)boronic acid

(4-Methylstyryl)boronic acid

Cat. No.: B8020797
M. Wt: 162.00 g/mol
InChI Key: JJOBVKVXRDHVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylstyryl)boronic acid is an organoboron compound with the molecular formula C9H11BO2. It is characterized by the presence of a boronic acid group attached to a styrene moiety, which is further substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylstyryl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or other suitable bases

    Solvent: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Methylstyryl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of alkanes or alkenes

    Substitution: Replacement of the boronic acid group with other functional groups

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield (4-Methylstyryl)alcohol, while reduction with sodium borohydride can produce (4-Methylstyryl)alkane.

Scientific Research Applications

(4-Methylstyryl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism by which (4-Methylstyryl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Trifluoromethylphenyl)boronic acid

Comparison: (4-Methylstyryl)boronic acid is unique due to the presence of the styrene moiety, which imparts distinct reactivity and properties compared to other boronic acids. For instance, the styrene group allows for additional functionalization through polymerization or other reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

2-(4-methylphenyl)ethenylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBVKVXRDHVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylstyryl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methylstyryl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Methylstyryl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Methylstyryl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Methylstyryl)boronic acid
Reactant of Route 6
(4-Methylstyryl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.